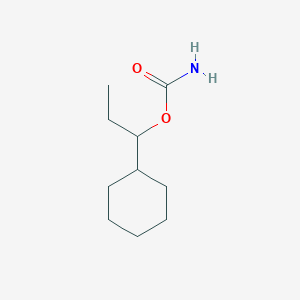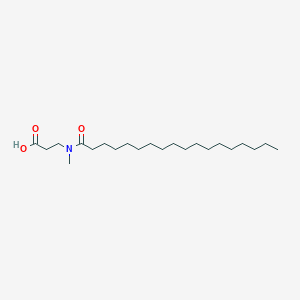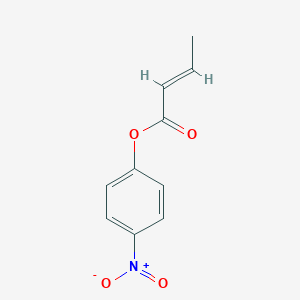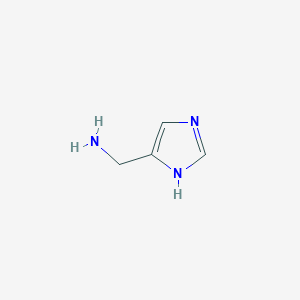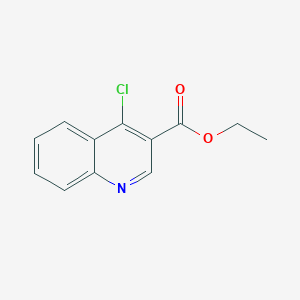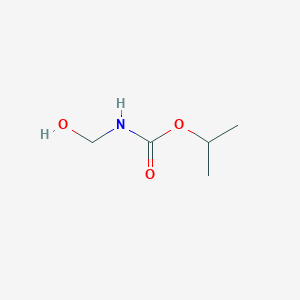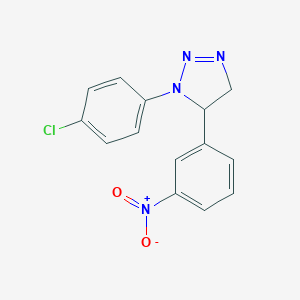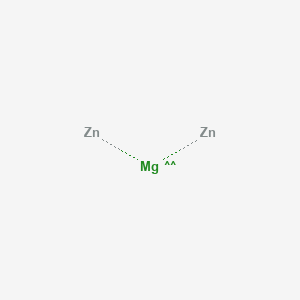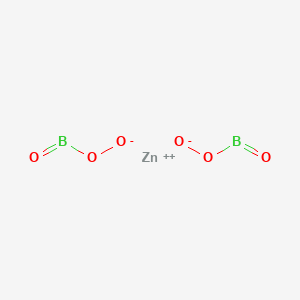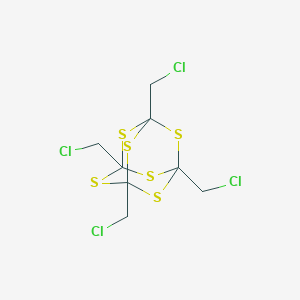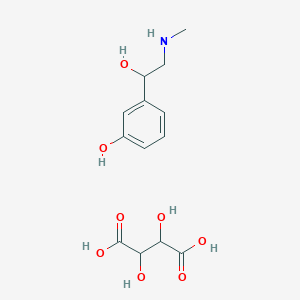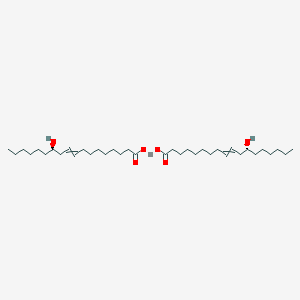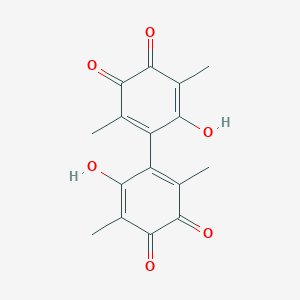
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione, commonly known as Menadione, is a synthetic version of vitamin K. It is a yellow crystalline powder and is soluble in water and ethanol. Menadione is widely used in scientific research, especially in the field of biochemistry and physiology, due to its unique properties.
Wirkmechanismus
Menadione acts as an electron acceptor and donor in many biological reactions. It is involved in the biosynthesis of vitamin K, which is essential for blood clotting. Menadione is also involved in the regulation of gene expression and cell signaling pathways. It can induce oxidative stress and apoptosis in cells by generating reactive oxygen species (ROS).
Biochemische Und Physiologische Effekte
Menadione has a number of biochemical and physiological effects on cells. It can induce oxidative stress and apoptosis in cells by generating ROS. It can also inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Menadione has been shown to have anti-inflammatory and anti-angiogenic properties. It can also enhance the immune response by activating immune cells.
Vorteile Und Einschränkungen Für Laborexperimente
Menadione is a versatile compound that can be used in a variety of laboratory experiments. It is relatively inexpensive and easy to obtain. Menadione can be used to induce oxidative stress and apoptosis in cells, which is useful in the study of cell signaling pathways and gene expression. However, Menadione can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Menadione. One direction is the study of its role in the regulation of gene expression and cell signaling pathways. Another direction is the development of Menadione-based therapies for the treatment of cancer and other diseases. Menadione can also be used as a model compound for the study of the redox properties of quinones, which can lead to the development of new drugs and therapies.
Synthesemethoden
Menadione can be synthesized by the condensation of phthalic anhydride and 2-methyl-1,4-naphthoquinone. The reaction is carried out in the presence of a catalyst such as zinc chloride or sulfuric acid. The product is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
Menadione is used extensively in scientific research due to its ability to act as an electron acceptor and donor. It is used as a precursor for the synthesis of vitamin K, which is essential for blood clotting. Menadione is also used in the study of oxidative stress and apoptosis in cells. It is used as a model compound for the study of the redox properties of quinones.
Eigenschaften
CAS-Nummer |
10493-51-3 |
|---|---|
Produktname |
4-Hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
Molekularformel |
C16H14O6 |
Molekulargewicht |
302.28 g/mol |
IUPAC-Name |
4-hydroxy-5-(6-hydroxy-2,5-dimethyl-3,4-dioxocyclohexa-1,5-dien-1-yl)-3,6-dimethylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C16H14O6/c1-5-9(11(17)7(3)15(21)13(5)19)10-6(2)14(20)16(22)8(4)12(10)18/h17-18H,1-4H3 |
InChI-Schlüssel |
QTPZQWJKUMBMIQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
Kanonische SMILES |
CC1=C(C(=C(C(=O)C1=O)C)O)C2=C(C(=O)C(=O)C(=C2O)C)C |
Synonyme |
4,4'-Dihydroxy-2,2',5,5'-tetramethyl-1,1'-bi[1,4-cyclohexadiene]-3,3',6,6'-tetrone |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



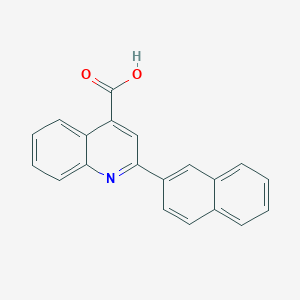
![9-Acetyloxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B81760.png)
